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molecular formula C8H10 B1205888 1-Ethynylcyclohexene CAS No. 931-49-7

1-Ethynylcyclohexene

Cat. No. B1205888
M. Wt: 106.16 g/mol
InChI Key: DKFHWNGVMWFBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088681

Procedure details

21.5 g of ethynylcyclohexene are added dropwise to a suspension of 6 g of 80% strength sodium hydride in 200 ml of tetrahydrofuran under reflux, and the reaction mixture is kept under reflux conditions until no further gas is evolved. 28 g of 2,3,6-trimethyl-cyclohexanone are then added dropwise at room temperature and the mixture is left overnight, whilst being stirred, in order to complete the reaction. Water is added to the reaction mixture, the reaction product is taken up in ether and the ether solution is washed with water, dried and concentrated. Fractional distillation gives 9 g of unconverted ethynylcyclohexene, 8 g of starting ketone, and 22 g of 1-(2,3,6-trimethyl-1-hydroxy-cyclohexyl)-2-(cyclohex-1-en-1-yl)-acetylene of boiling point 120° C/0.1 mm Hg and refractive index nD25 = 1.5143. This corresponds to a yield of 68% of theory, based on trimethylcyclohexanone converted. Fragrance note: faint, tart, herbaceous.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)#[CH:2].[H-].[Na+].[CH3:11][CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]([CH3:19])[C:13]1=[O:20].O>O1CCCC1.CCOCC>[C:1]([C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)#[CH:2].[CH3:11][CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]([CH3:19])[C:13]1([C:2]#[C:1][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)[OH:20] |f:1.2|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(#C)C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CC1C(C(CCC1C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
whilst being stirred, in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the ether solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C1=CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
CC1C(C(CCC1C)C)(O)C#CC1=CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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